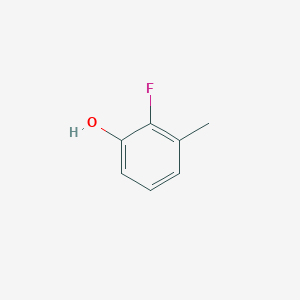

2-Fluoro-3-methylphenol

Descripción general

Descripción

2-Fluoro-3-methylphenol is a chemical compound that belongs to the phenol family, which contains a hydroxyl group (-OH) bonded to an aromatic ring . It is a colorless to light yellow liquid .

Synthesis Analysis

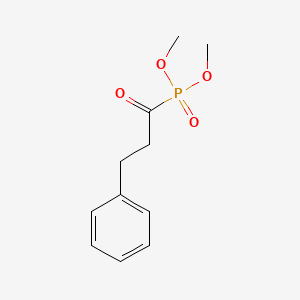

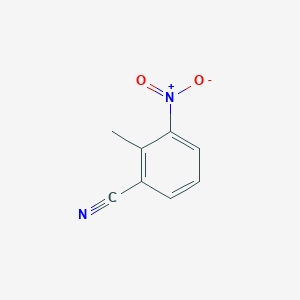

The synthesis of 2-Fluoro-3-methylphenol can be achieved through various methods. One such method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . Another method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylphenol consists of a hydroxyl group (-OH) bonded to an aromatic ring . The molecular formula is C7H7FO and it has a molecular weight of 126.13 g/mol .Physical And Chemical Properties Analysis

2-Fluoro-3-methylphenol is a slightly soluble liquid in water and soluble in organic solvents such as ethanol, ether, and chloroform . It has a melting point of 26-29℃ and a boiling point of 212℃ .Aplicaciones Científicas De Investigación

Chemosensing Applications

2-Fluoro-3-methylphenol and its derivatives play a crucial role in chemosensing, particularly for metal ions. For instance, certain hydrazones derived from salicylaldehyde, including those with fluoro and methyl substitutions, exhibit selective fluorescent "turn on" sensing for Al3+. These compounds show promise in applications like living cells imaging. The hydrazones show enhanced emission and high selectivity towards Al3+ over other common metal ions, and their importance in monitoring Al3+ in living cells has been highlighted in a study by Rahman et al. (2017) (Rahman et al., 2017).

Environmental Applications

Another application of fluorinated phenols is in the environmental field. Xiao et al. (2018) discussed the use of In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films for the degradation of persistent 4-Fluoro-3-methylphenol through a photoelectrocatalytic process. This approach demonstrates enhanced efficiency in degrading and mineralizing such compounds, offering a route for efficient water contamination purification (Xiao et al., 2018).

Molecular Characterization and Synthesis

Research has also focused on the molecular characterization and synthesis of compounds involving 2-Fluoro-3-methylphenol. For example, Camps et al. (1980) explored the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes by reacting 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene with phenols. This study contributes to the understanding of synthetic routes for fluorinated chromenes (Camps et al., 1980).

Biochemical Applications

In the field of biochemistry, 2-Fluoro-3-methylphenol derivatives are used in the study of metabolic pathways and as biomarkers for xenobiotic toxicity. Bundy et al. (2002) utilized high-resolution 1H NMR spectroscopy to characterize the effects of toxicants, including fluorophenols, on endogenous metabolites in earthworms. This approach can potentially identify novel biomarkers of xenobiotic toxicity (Bundy et al., 2002).

Photocatalytic Degradation

The photocatalytic degradation of fluorophenols, including 2-Fluoro-3-methylphenphenol, is a significant area of research. Xiao et al. (2018) demonstrated the exceptional visible-light photoelectrocatalytic activity of In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films for degrading 4-Fluoro-3-methylphenol. This innovative approach highlights the potential for efficient water contamination purification using advanced photocatalytic processes (Xiao et al., 2018).

Synthesis and Characterization of Derivatives

The synthesis and characterization of compounds derived from 2-Fluoro-3-methylphenol are essential for understanding its applications. Camps et al. (1980) explored the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes using 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene and phenols. This research contributes to the development of new synthetic routes for fluorinated chromenes (Camps et al., 1980).

Biochemical and Metabolic Applications

2-Fluoro-3-methylphenol derivatives are utilized in biochemical studies and as biomarkers. Bundy et al. (2002) used high-resolution 1H NMR spectroscopy to investigate the biochemical changes induced by toxicants, including fluorophenols, in earthworms. These findings can identify novel biomarkers of xenobiotic toxicity and understand the mechanisms of toxic chemical action (Bundy et al., 2002).

Environmental Monitoring

Fluorinated phenols like 2-Fluoro-3-methylphenol are also significant in environmental monitoring. Genthner et al. (1989) studied the anaerobic transformation of phenol to benzoate using fluorinated analogues to elucidate the transformation mechanism. This research is crucial for understanding the environmental fate and biodegradation of phenolic compounds (Genthner et al., 1989).

Polymer Science

In polymer science, the effect of fluorinated phenols on the properties of polymers is explored. Kaya et al. (2012) investigated how electron-donating groups in aminophenol compounds affected thermal stability, optical, and electrochemical properties. This research provides insights into the design of novel polyphenol materials (Kaya et al., 2012).

Safety And Hazards

2-Fluoro-3-methylphenol is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . The compound is also associated with specific target organ toxicity, affecting the respiratory system .

Propiedades

IUPAC Name |

2-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCQBPOWSWCJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505152 | |

| Record name | 2-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methylphenol | |

CAS RN |

77772-72-6 | |

| Record name | 2-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

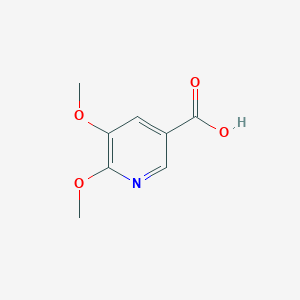

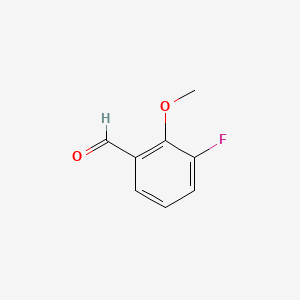

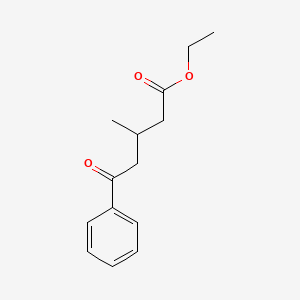

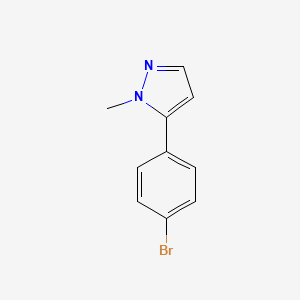

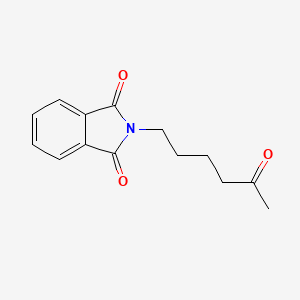

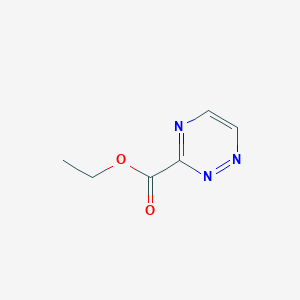

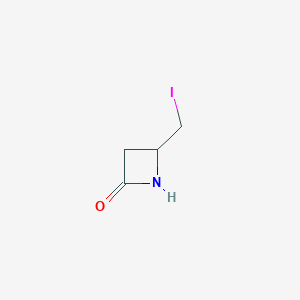

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)